molecular formula C9H14BrN3 B581450 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine CAS No. 1216027-34-7

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine

Cat. No.: B581450
CAS No.: 1216027-34-7
M. Wt: 244.136
InChI Key: OXBMBNHITDAFRE-UHFFFAOYSA-N
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Description

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is an organic compound with the molecular formula C9H14BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine typically involves the bromination of 2-(N,N-diethylamino)pyridine followed by amination. One common method is the reaction of 2-(N,N-diethylamino)pyridine with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 3-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxyl, alkoxy, or amino groups.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide for hydroxyl substitution and amines for amino substitution.

    Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-3-bromo-2-(N,N-diethylamino)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-bromo-2-(N,N-dimethylamino)pyridine
  • 2,3-Diamino-5-bromopyridine
  • 3-Amino-5-bromopyridine-2-carboxamide

Uniqueness

5-Amino-3-bromo-2-(N,N-diethylamino)pyridine is unique due to the presence of both the diethylamino and amino groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

3-bromo-2-N,2-N-diethylpyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14BrN3/c1-3-13(4-2)9-8(10)5-7(11)6-12-9/h5-6H,3-4,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXBMBNHITDAFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=C(C=C(C=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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